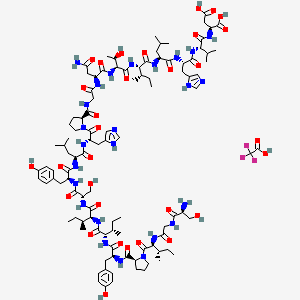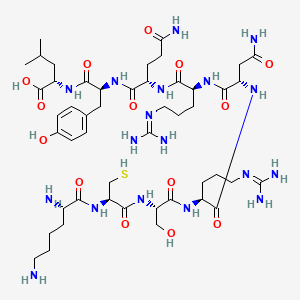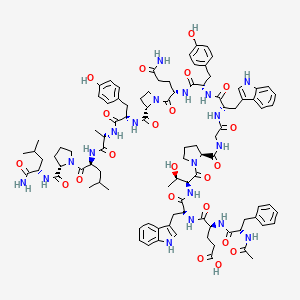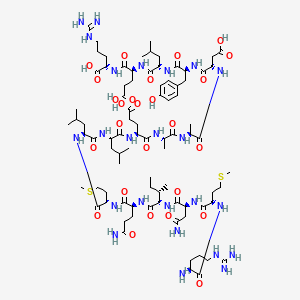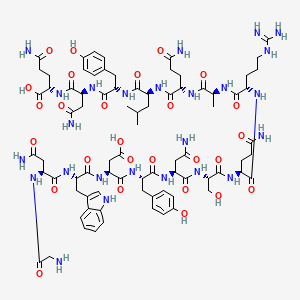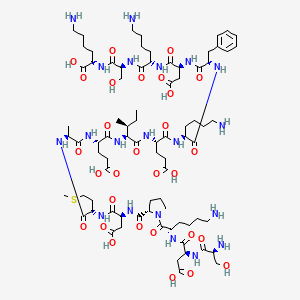
Sdkpdmaeiekfdksk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDKPDMAEIEKFDKSK is a peptide derived from thymosin β4 (Tβ4), a 43 amino acid polypeptide that belongs to a large family of highly conserved, small biologically active molecules . Thymosin β4 is known for its role in various biological processes, including cell migration, angiogenesis, and wound healing .
Preparation Methods
SDKPDMAEIEKFDKSK is synthesized through custom peptide synthesis techniques . The synthetic route involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection agents like TFA . Industrial production methods follow similar principles but are scaled up to meet higher demand.
Chemical Reactions Analysis
SDKPDMAEIEKFDKSK undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SDKPDMAEIEKFDKSK has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying protein-protein interactions and enzyme kinetics . In biology, it is employed in cell migration and wound healing assays . In medicine, it has potential therapeutic applications in tissue regeneration and fibrosis inhibition . In industry, it is used in the development of biomaterials and drug delivery systems .
Mechanism of Action
The mechanism of action of SDKPDMAEIEKFDKSK involves its interaction with molecular targets such as the actin cytoskeleton . It exerts its effects by binding to actin and promoting its polymerization, which is crucial for cell migration and wound healing . The pathways involved include the PI3K/Akt signaling pathway, which is known to regulate cell survival and proliferation .
Comparison with Similar Compounds
SDKPDMAEIEKFDKSK is unique compared to other peptides derived from thymosin β4 due to its specific sequence and biological activity . Similar compounds include other thymosin β4-derived peptides such as AcSDKP and LKKTETQ . this compound stands out for its potent effects on cell migration and wound healing .
Properties
Molecular Formula |
C80H130N20O29S |
|---|---|
Molecular Weight |
1868.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C80H130N20O29S/c1-5-42(2)64(99-71(119)49(26-28-60(105)106)87-65(113)43(3)86-67(115)50(29-35-130-4)90-74(122)56(39-63(111)112)97-77(125)58-24-17-34-100(58)79(127)51(22-11-15-32-83)92-75(123)54(37-61(107)108)94-66(114)45(85)40-101)78(126)91-48(25-27-59(103)104)70(118)88-46(20-9-13-30-81)68(116)95-53(36-44-18-7-6-8-19-44)72(120)96-55(38-62(109)110)73(121)89-47(21-10-14-31-82)69(117)98-57(41-102)76(124)93-52(80(128)129)23-12-16-33-84/h6-8,18-19,42-43,45-58,64,101-102H,5,9-17,20-41,81-85H2,1-4H3,(H,86,115)(H,87,113)(H,88,118)(H,89,121)(H,90,122)(H,91,126)(H,92,123)(H,93,124)(H,94,114)(H,95,116)(H,96,120)(H,97,125)(H,98,117)(H,99,119)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,128,129)/t42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI Key |
CDYFRUGNOSVDGB-NNTWISEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)


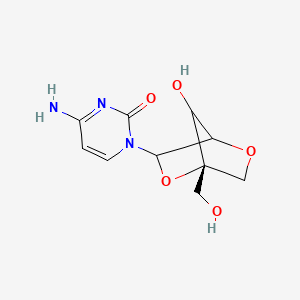
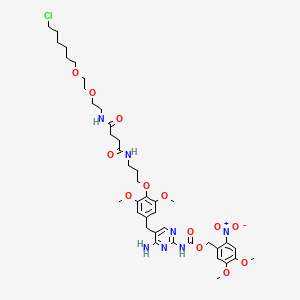
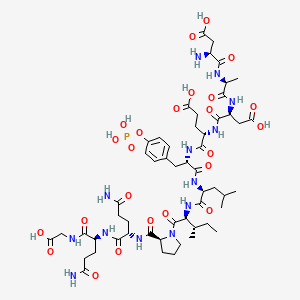
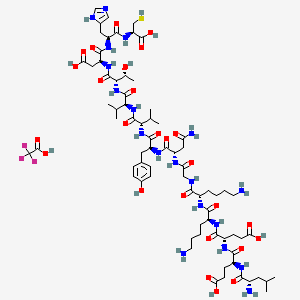
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)

